Dimethylsilylene bis(2-ethylhexanoate)

Description

Bis(2-ethylhexanoate) compounds are esters or metal/organometallic salts derived from 2-ethylhexanoic acid. These compounds exhibit diverse applications, ranging from plasticizers to catalysts, depending on the central moiety (e.g., glycols, metals, or organometallic groups). This article compares these analogues, focusing on their chemical properties, industrial uses, and regulatory profiles.

Properties

CAS No. |

55621-06-2 |

|---|---|

Molecular Formula |

C18H36O4Si |

Molecular Weight |

344.6 g/mol |

IUPAC Name |

2-[3-carboxyheptan-3-yl(dimethyl)silyl]-2-ethylhexanoic acid |

InChI |

InChI=1S/C18H36O4Si/c1-7-11-13-17(9-3,15(19)20)23(5,6)18(10-4,16(21)22)14-12-8-2/h7-14H2,1-6H3,(H,19,20)(H,21,22) |

InChI Key |

GXYALPPHQAMUSU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)(C(=O)O)[Si](C)(C)C(CC)(CCCC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylsilylene bis(2-ethylhexanoate) can be synthesized through the esterification of dimethylsilanediol with 2-ethylhexanoic acid . The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of dimethylsilylene bis(2-ethylhexanoate) involves the continuous esterification of dimethylsilanediol with 2-ethylhexanoic acid in the presence of a suitable catalyst . The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure compound.

Chemical Reactions Analysis

Types of Reactions

Dimethylsilylene bis(2-ethylhexanoate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silicon dioxide and other oxidation products.

Reduction: It can be reduced to form dimethylsilanediol and 2-ethylhexanol.

Substitution: The ester groups can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

Oxidation: Silicon dioxide and other silicon-containing oxidation products.

Reduction: Dimethylsilanediol and 2-ethylhexanol.

Substitution: Various alkyl or aryl-substituted silanes.

Scientific Research Applications

Dimethylsilylene bis(2-ethylhexanoate) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of dimethylsilylene bis(2-ethylhexanoate) involves its ability to form stable silicon-oxygen bonds. This property allows it to act as a cross-linking agent in polymerization reactions, leading to the formation of three-dimensional networks. The compound can also interact with various molecular targets, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Similar Bis(2-Ethylhexanoate) Compounds

Triethylene Glycol Bis(2-Ethylhexanoate)

- CAS : 94-28-0

- Formula : C₂₂H₄₂O₆

- Applications : Primary plasticizer for polyvinyl butyral (PVB) in automotive laminated glass, providing flexibility, UV resistance, and antistatic properties .

- Physical Properties : Clear liquid, insoluble in water, stable at low temperatures .

- Toxicity/Regulatory: Identified as a contact allergen in spectacle frames . Concentrations in automotive glass waste (AGW) range from 0.2–24.6 ng·kg⁻¹; release mitigated by geopolymer matrix incorporation . Not classified as toxic but requires environmental monitoring .

Dibutyltin Bis(2-Ethylhexanoate)

- CAS : 2781-10-4

- Formula : C₂₄H₄₈O₄Sn

- Applications : Catalyst in silicone production and sealants; compatible with aromatic solvents .

- Physical Properties : White solid, melting point 54–60°C, density 1.07 g/mL .

- Toxicity/Regulatory: Subject to REACH restrictions due to organotin toxicity . Included in analytical method inventories for regulatory compliance .

Tin(II) Bis(2-Ethylhexanoate)

- CAS : 301-10-0

- Formula : Sn(C₈H₁₅O₂)₂

- Applications : Catalyst for ring-opening polymerizations (e.g., 1,4-butanediol) .

- Physical Properties : Liquid at room temperature, soluble in organic solvents .

- Toxicity/Regulatory: Limited hazard data; regulated under TSCA for R&D use .

Lead Bis(2-Ethylhexanoate)

- CAS: Not explicitly provided

- Formula : Pb(C₈H₁₅O₂)₂

- Physical Properties : Liquid, environmentally hazardous .

- Toxicity/Regulatory :

Cobalt Bis(2-Ethylhexanoate)

- CAS : 136-52-7

- Formula : Co(C₈H₁₅O₂)₂

- Toxicity/Regulatory: Not classified as PBT/vPvB but monitored under REACH . Listed in SIN databases under nickel/cobalt compounds for hazard assessment .

1,4-Cyclohexanedimethanol Bis(2-Ethylhexanoate)

- CAS: Not explicitly provided

- Formula : C₂₄H₄₂O₄

- Applications: Limited data; used in specialty polymers .

Comparative Data Table

Research Findings and Regulatory Insights

- Plasticizers vs. Catalysts: Glycol-based derivatives (e.g., triethylene glycol bis(2-EH)) prioritize flexibility and stability, while metal/organometallic variants (e.g., Sn, Co, Pb) serve catalytic roles but face stricter regulations due to toxicity .

- Environmental Impact: Triethylene glycol bis(2-EH) exhibits low environmental risk but requires emission controls due to allergenicity . In contrast, lead and organotin compounds are heavily restricted .

- Matrix Effects : Incorporating bis(2-EH) compounds into geopolymers or resins reduces leaching, enhancing industrial safety .

Biological Activity

Dimethylsilylene bis(2-ethylhexanoate) is a compound that has garnered interest in various fields due to its potential biological activities. This article examines the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

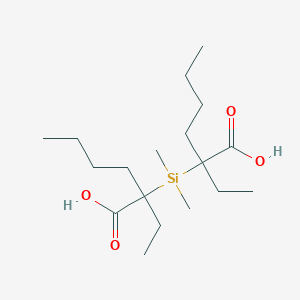

Dimethylsilylene bis(2-ethylhexanoate) is an organosilicon compound characterized by its two 2-ethylhexanoate ester groups attached to a dimethylsilylene moiety. Its chemical structure can be represented as follows:

This structure contributes to its solubility and reactivity, which are critical for its biological interactions.

1. Toxicity and Safety Assessment

Research has indicated that compounds similar to dimethylsilylene bis(2-ethylhexanoate) may exhibit low acute toxicity. For instance, studies on related esters of 2-ethylhexanoic acid suggest that they have low oral median lethal doses in rat models, indicating a relatively safe profile for oral exposure . However, specific data on dimethylsilylene bis(2-ethylhexanoate) is limited.

2. Genotoxicity and Carcinogenicity

In vitro studies have assessed the genotoxic potential of compounds related to 2-ethylhexanoic acid. For example, certain derivatives have shown no mutagenic effects in bacterial reverse mutation assays and mammalian cell micronucleus tests . While direct studies on dimethylsilylene bis(2-ethylhexanoate) are lacking, the hydrolysis products (notably 2-ethylhexanoic acid) are not considered genotoxic or carcinogenic based on existing assessments .

Case Study 1: Developmental Toxicity

A study examining the developmental toxicity of related compounds found that exposure to 2-ethylhexanoic acid resulted in skeletal malformations in rat fetuses at certain doses . Although direct evidence for dimethylsilylene bis(2-ethylhexanoate) is not available, the findings highlight the importance of evaluating similar compounds for potential reproductive toxicity.

Case Study 2: Skin Irritation

In vitro studies on cobalt salts of 2-ethylhexanoic acid demonstrated that these compounds could cause skin irritation; however, the specific irritation potential of dimethylsilylene bis(2-ethylhexanoate) remains uncharacterized . Further research is needed to establish its safety profile concerning dermal exposure.

Table 1: Summary of Biological Activity Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.